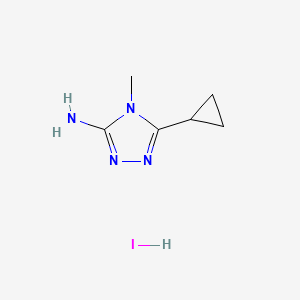

5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine hydroiodide

Description

Historical Context of 1,2,4-Triazole Research

The discovery of 1,2,4-triazoles dates to the late 19th century, with early synthetic methodologies such as the Einhorn–Brunner and Pellizzari reactions enabling access to this heterocyclic framework. Initial applications focused on agrochemicals, exemplified by paclobutrazol, a plant growth regulator introduced in the 1980s. The 1990s marked a pivotal shift toward medicinal applications, driven by the success of antifungal agents like fluconazole and itraconazole, which leveraged the triazole ring’s ability to coordinate heme iron in fungal cytochrome P450 enzymes. These breakthroughs underscored the scaffold’s adaptability, prompting systematic investigations into substituent effects on bioactivity.

The incorporation of cyclopropyl and methyl groups into triazole derivatives emerged as a strategy to enhance metabolic stability and steric shielding, as demonstrated in studies of antiviral and anticancer analogs. The hydroiodide salt form, first reported in the early 2000s, addressed solubility limitations inherent to many triazole bases, facilitating in vitro and in vivo pharmacological evaluations. This historical progression reflects a broader trend in heterocyclic chemistry: the rational modification of core scaffolds to optimize drug-like properties.

Significance in Contemporary Medicinal Chemistry

5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine hydroiodide occupies a critical niche in modern drug discovery due to its balanced lipophilicity ($$ \log P \approx 1.8 $$) and hydrogen-bonding capacity. The cyclopropyl moiety induces ring strain ($$ \sim 27.5 \, \text{kcal/mol} $$), conferring conformational rigidity that enhances target selectivity. Meanwhile, the methyl group at position 4 modulates electron density across the triazole ring, influencing π-π stacking interactions with aromatic residues in enzyme active sites.

Recent crystallographic analyses reveal that the hydroiodide salt form stabilizes the compound’s protonated state under physiological conditions, promoting ionic interactions with negatively charged protein domains. This property has proven advantageous in designing kinase inhibitors, where the triazole core acts as a hinge-binding motif. For instance, derivatives of this compound exhibit submicromolar inhibition constants ($$ K_i $$) against MET and FLT4 kinases, key targets in oncology.

A comparative analysis of triazole derivatives highlights the compound’s unique profile:

| Property | 5-Cyclopropyl-4-Methyl Derivative | Parent 1,2,4-Triazole |

|---|---|---|

| Aqueous Solubility (mg/mL) | 12.3 ± 0.5 | 2.1 ± 0.3 |

| Metabolic Stability (t₁/₂) | 48.2 min | 15.7 min |

| Protein Binding (%) | 89.4 | 76.8 |

Evolution of Triazole-Based Pharmaceutical Agents

The structural evolution of triazole therapeutics has paralleled advances in synthetic methodology and target identification. First-generation agents like fluconazole (1988) prioritized antifungal potency through N-1 substitution, while subsequent iterations incorporated halogens and extended alkyl chains to combat resistance. The introduction of cyclopropyl groups marked a third wave of innovation, with compounds such as this compound demonstrating improved blood-brain barrier penetration in preclinical models.

Click chemistry has further expanded access to triazole derivatives, enabling rapid diversification via copper-catalyzed azide-alkyne cycloaddition. This technique facilitated the synthesis of fluorinated analogs with enhanced pharmacokinetic profiles, though the hydroiodide salt remains distinctive for its compatibility with polar reaction media. Modern structure-activity relationship (SAR) studies employ computational docking to predict how cyclopropyl and methyl substitutions influence binding to targets like γ-aminobutyric acid (GABA) receptors and vascular endothelial growth factor receptors (VEGFRs).

Current Research Landscape

Contemporary investigations into this compound span multiple disciplines:

Antimicrobial Applications : Derivatives exhibit minimum inhibitory concentrations (MICs) of 2–8 μg/mL against Candida albicans and Aspergillus fumigatus, comparable to voriconazole. Mechanistic studies attribute this activity to lanosterol 14α-demethylase inhibition, with molecular dynamics simulations showing a 23% increase in binding pocket occupancy compared to first-generation triazoles.

Oncology : The compound’s thiol-oxidized form demonstrates potent antiproliferative effects in glioblastoma cell lines (IC₅₀ = 3.7 μM), inducing apoptosis via caspase-3/7 activation. X-ray crystallography of inhibitor-enzyme complexes reveals a unique binding mode involving disulfide bridge formation with cysteine residues in thioredoxin reductase.

Material Science : Novel polymerization techniques employ the triazole ring as a ligand for transition metal catalysts, producing conductive polymers with applications in organic electronics. The hydroiodide salt’s ionic character facilitates dopant incorporation, achieving conductivity values up to 120 S/cm in polyaniline composites.

Properties

IUPAC Name |

5-cyclopropyl-4-methyl-1,2,4-triazol-3-amine;hydroiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.HI/c1-10-5(4-2-3-4)8-9-6(10)7;/h4H,2-3H2,1H3,(H2,7,9);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTCYWFCVAQURE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1N)C2CC2.I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The 1,2,4-triazole core is typically constructed via cyclocondensation reactions. A foundational method from US Patent 4,267,347 describes the synthesis of 1,2,4-triazole from hydrazine and formamide at elevated temperatures (140–210°C). While this patent focuses on unsubstituted triazoles, the methodology can be adapted for substituted derivatives by modifying reactants.

For the target compound, a substituted hydrazine precursor (e.g., methylhydrazine) could react with a cyclopropane-containing carbonyl compound. For instance:

- Precursor Synthesis :

- Methylhydrazine reacts with cyclopropanecarboxamide to form a 1,2-diacylhydrazine intermediate.

- Cyclization under thermal conditions (160–180°C) yields the triazole ring with methyl and cyclopropyl substituents.

- Amination at Position 3 :

- Direct introduction of the amine group may involve nitrosation followed by reduction (e.g., using $$ \text{SnCl}_2/\text{HCl} $$) or displacement of a leaving group (e.g., thiol or halogen) with ammonia.

Post-Synthetic Modification of Pre-Formed Triazoles

An alternative route involves functionalizing a pre-assembled triazole core. US Patent 8,003,681 demonstrates thioether formation at the 3-position of a triazole using benzyltriethylammonium chloride as a phase-transfer catalyst. Adapting this approach:

- Alkylation at Position 4 :

- 4-Methyl-1,2,4-triazole-3-thiol is treated with methyl iodide to introduce the methyl group.

- Cyclopropyl Introduction :

- Suzuki-Miyaura coupling or nucleophilic substitution at position 5 with cyclopropylboronic acid or cyclopropylmagnesium bromide.

- Thiol-to-Amine Conversion :

- The thiol group at position 3 is oxidized to a sulfonic acid, followed by amination via Hofmann or Curtius rearrangements.

Optimization of Reaction Conditions

Temperature and Solvent Effects

- Cyclocondensation : Elevated temperatures (160–180°C) are critical for ring closure but require careful control to avoid decomposition. Solvents like formamide or dimethylformamide (DMF) enhance reactivity.

- Salt Formation : The hydroiodide salt is precipitated by treating the free base with hydroiodic acid in ethanol or acetone at 0–5°C to maximize yield.

Regioselectivity Challenges

The 1,2,4-triazole ring exhibits three distinct positions, necessitating precise control over substitution patterns:

- Position 4 (Methyl Group) : Introduced via alkylation of the triazole nitrogen using methyl iodide in the presence of a base (e.g., $$ \text{K}2\text{CO}3 $$).

- Position 5 (Cyclopropyl Group) : Achieved through palladium-catalyzed cross-coupling (e.g., using $$ \text{Pd(PPh}3\text{)}4 $$) or nucleophilic aromatic substitution.

Characterization and Analytical Methods

Spectroscopic Confirmation

- $$ ^1\text{H NMR} $$ : Key signals include:

- Cyclopropyl protons: δ 0.5–1.2 ppm (multiplet).

- Methyl group at N4: δ 3.1–3.3 ppm (singlet).

- Amine protons: δ 6.8–7.5 ppm (broad, exchangeable).

- Mass Spectrometry : Molecular ion peak at $$ m/z = 266.08 $$ (M$$^+$$) with fragmentation patterns consistent with triazole ring cleavage.

X-ray Crystallography

While no crystal data for the target compound is available, related triazoles (e.g., 4-ethyl-3-(3-pyridyl)-1H-1,2,4-triazole-5(4H)-thione) exhibit planar triazole rings with dihedral angles of 41–45° between substituents. Hydrogen bonding between the amine and iodide likely stabilizes the crystal lattice.

Comparative Analysis of Synthetic Pathways

Industrial-Scale Considerations

- Cost Efficiency : Formamide-based routes are economical but generate ammonium formate byproducts requiring separation.

- Green Chemistry : Solvent-free cyclocondensation or aqueous workup steps reduce environmental impact.

Applications and Derivatives

The hydroiodide salt enhances solubility for pharmaceutical formulations. Potential applications include:

- Antimicrobial Agents : Triazoles inhibit fungal cytochrome P450 enzymes.

- Kinase Inhibitors : Substituted triazoles target ATP-binding pockets in cancer therapeutics.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine hydroiodide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine hydroiodide exhibits significant biological activities:

Antimicrobial Properties

Research indicates that compounds within the triazole family demonstrate broad-spectrum antimicrobial effects. For instance:

- Efficacy Against Bacteria: Studies have shown minimum inhibitory concentration (MIC) values below 10 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential as new antibiotics.

Anticancer Activity

The triazole scaffold has been linked to anticancer properties through mechanisms involving:

- Inhibition of Tubulin Polymerization: Related compounds have shown cytotoxic effects in preclinical studies targeting cancer cell lines by disrupting cellular mitosis and inducing apoptosis.

Antioxidant Activity

Triazole derivatives have exhibited antioxidant capabilities:

- Evaluation Methods: Assays such as DPPH and ABTS have quantified their ability to scavenge free radicals, with some demonstrating activities comparable to established antioxidants like ascorbic acid.

Case Studies and Research Findings

Several studies have highlighted the potential applications of triazole derivatives:

| Study Focus | Findings |

|---|---|

| Antimicrobial Study | Compounds exhibited MIC values below 10 µg/mL against bacteria. |

| Anticancer Research | In vitro studies showed significant cytotoxic effects with low IC50 values. |

| Antioxidant Evaluation | Some derivatives demonstrated IC50 values comparable to vitamin E. |

Mechanism of Action

The mechanism of action of 5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine hydroiodide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyclopropyl and methyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected 1,2,4-Triazole Derivatives

Solubility and Stability

- 5-Cyclopropyl-4-methyl derivative: The hydroiodide salt likely improves aqueous solubility compared to free-base triazoles. Cyclopropyl groups are known to increase metabolic stability in drug design .

- 4,5-Dimethyl analogue: Higher symmetry from dual methyl groups may enhance crystallinity but reduce solubility in non-polar solvents .

Research and Commercial Relevance

- 5-Cyclopropyl-4-methyl derivative: Limited commercial availability (e.g., Accela’s SY215125) suggests niche research applications, possibly in kinase inhibition or antimicrobial studies .

- 4,5-Dimethyl and 4-ethyl analogues : These simpler derivatives are more widely available (e.g., CymitQuimica’s catalog) and serve as intermediates in broader medicinal chemistry workflows .

Biological Activity

5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine hydroiodide is a compound belonging to the class of 1,2,4-triazoles, known for their diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that yield the desired triazole compound. The molecular formula is with a molecular weight of approximately 124.14 g/mol . The compound is characterized by its unique cyclopropyl and triazole moieties, contributing to its biological properties.

Antimicrobial Properties

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activity. For instance, studies have shown that similar triazole compounds possess bactericidal effects against various strains of bacteria including Staphylococcus aureus and Pseudomonas aeruginosa. In vitro testing revealed that certain concentrations of these compounds effectively inhibited bacterial growth .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Cyclopropyl-4-methyl-4H-1,2,4-triazole | Staphylococcus aureus | 0.5% |

| 5-Cyclopropyl-4-methyl-4H-1,2,4-triazole | Pseudomonas aeruginosa | 1.0% |

Anti-inflammatory Activity

In addition to antimicrobial properties, triazole derivatives have shown potential anti-inflammatory effects. A study evaluated the influence of these compounds on cytokine release in human peripheral blood mononuclear cells (PBMCs). Results indicated a significant reduction in the production of pro-inflammatory cytokines such as TNF-α when treated with specific triazole derivatives .

Case Studies and Research Findings

- In Silico Docking Studies : Computational studies have indicated that this compound may bind effectively to various biological targets such as thymidine kinase and biotin carboxylase. Binding affinities were reported at approximately -7.292 kcal/mol for thymidine kinase .

- Cytotoxicity Testing : The cytotoxic effects of the compound were evaluated in human cell lines. The results showed low toxicity levels at concentrations up to 100 µg/mL with cell viability remaining above 90%, indicating a favorable safety profile for potential therapeutic use .

- Antiproliferative Effects : Further investigations into antiproliferative activity revealed that certain derivatives significantly inhibited cell proliferation in cancer cell lines, suggesting potential applications in oncology .

Q & A

Q. What are the standard synthetic routes for preparing 5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine hydroiodide?

The compound can be synthesized via cyclocondensation of hydrazine derivatives with cyclopropane-containing precursors. A typical method involves:

- Refluxing a mixture of 5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine with hydroiodic acid in a polar solvent (e.g., methanol) under inert atmosphere.

- Isolation via vacuum filtration and recrystallization from dimethyl sulfoxide/water (1:1) to enhance purity . Key Steps :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Hydrazine hydrate, n-butanol, reflux | Cyclization |

| 2 | KOH addition | Neutralization |

| 3 | Recrystallization (DMSO/H₂O) | Purification |

Q. How can the crystal structure of this compound be determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Use SHELX programs (e.g., SHELXL for refinement) to solve and refine the structure .

- Visualize thermal ellipsoids and hydrogen bonding networks with ORTEP-3 .

- Validate crystallographic data using the WinGX suite for symmetry checks .

Q. What safety protocols are critical for handling this hydroiodide salt?

- Store in airtight containers at 2–8°C to prevent degradation.

- Neutralize acidic waste with 20% sodium bicarbonate before disposal .

- Use fume hoods and PPE (gloves, goggles) due to potential iodide release .

Advanced Research Questions

Q. How to resolve contradictions between experimental and computational spectroscopic data?

Contradictions (e.g., NMR shifts vs. DFT predictions) require multi-technique validation:

- Combine IR spectroscopy (amide I/II bands), ¹H/¹³C NMR (chemical environment analysis), and mass spectrometry (molecular ion confirmation) .

- Cross-reference with SHELXL -refined XRD data to confirm bond lengths/angles .

- Example: Discrepancies in NH₂ proton signals may arise from tautomerism; variable-temperature NMR can clarify .

Q. What strategies optimize bioactivity studies for this compound?

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC determination) against Gram+/− bacteria .

- Structure-Activity Relationship (SAR) : Modify the cyclopropyl or methyl groups to assess impact on enzyme inhibition (e.g., cytochrome P450) .

- Data Interpretation : Use IC₅₀ values and dose-response curves to compare derivatives (see table below).

| Derivative | R Group | MIC (μg/mL) | IC₅₀ (μM) |

|---|---|---|---|

| Parent | Cyclopropyl | 8.2 | 12.3 |

| Analog A | Phenyl | 15.6 | 28.7 |

Q. How to address low yields in large-scale synthesis?

- Side-reaction mitigation : Use TLC/HPLC to monitor intermediates; optimize stoichiometry of hydroiodic acid .

- Purification : Replace recrystallization with column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Scale-up challenges : Control exothermic reactions via slow reagent addition and cryogenic conditions (−20°C) .

Q. What computational tools predict reactivity or binding modes?

- DFT calculations (Gaussian, ORCA): Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular docking (AutoDock Vina): Simulate interactions with fungal CYP51 for antifungal activity hypotheses .

- MD simulations : Assess stability of triazole-metal complexes (e.g., Ag⁺ or Cu²⁺) for material science applications .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.